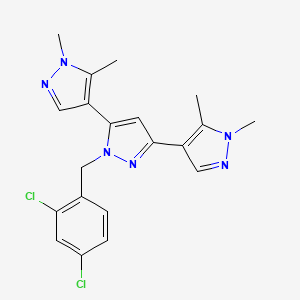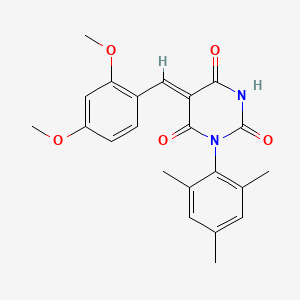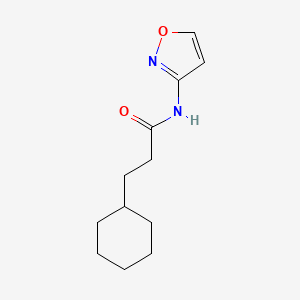
N-(1-benzyl-4-piperidinyl)-2-(2,4-difluorophenoxy)propanamide
Descripción general
Descripción
N-(1-benzyl-4-piperidinyl)-2-(2,4-difluorophenoxy)propanamide, also known as BPDP, is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. BPDP is a piperidine derivative that has been synthesized through various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
N-(1-benzyl-4-piperidinyl)-2-(2,4-difluorophenoxy)propanamide has been studied for its potential medicinal properties in various fields, including neuroscience, pharmacology, and medicinal chemistry. Some of the research applications of this compound include its use as an antidepressant, anxiolytic, and analgesic agent. This compound has also been studied for its potential to treat drug addiction and withdrawal symptoms. Additionally, this compound has been investigated for its potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's.
Mecanismo De Acción
N-(1-benzyl-4-piperidinyl)-2-(2,4-difluorophenoxy)propanamide acts as a selective antagonist of the dopamine D3 receptor and has a high affinity for this receptor. It also has moderate affinity for the dopamine D2 receptor. This compound has been shown to reduce dopamine release in the nucleus accumbens, which is a brain region associated with reward and addiction. This mechanism of action suggests that this compound may be effective in treating drug addiction and withdrawal symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce immobility time in the forced swim test, which is a test used to assess antidepressant activity. This compound has also been shown to reduce anxiety-like behavior in the elevated plus maze test. Additionally, this compound has been shown to have analgesic effects in the tail flick test. These effects suggest that this compound may have potential as an antidepressant, anxiolytic, and analgesic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-4-piperidinyl)-2-(2,4-difluorophenoxy)propanamide has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, which makes it a selective antagonist for this receptor. This compound is also stable and can be easily synthesized through various methods. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in clinical trials, which may limit its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-(1-benzyl-4-piperidinyl)-2-(2,4-difluorophenoxy)propanamide. One potential direction is to investigate its potential as a treatment for drug addiction and withdrawal symptoms. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, future studies could investigate the effects of this compound on other neurotransmitter systems and its potential as a therapeutic agent for other disorders such as schizophrenia and bipolar disorder.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It has been synthesized through various methods and has shown promising results in various studies. This compound acts as a selective antagonist of the dopamine D3 receptor and has been shown to have various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for its study. Overall, this compound has the potential to be a valuable therapeutic agent in the treatment of various disorders.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(2,4-difluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O2/c1-15(27-20-8-7-17(22)13-19(20)23)21(26)24-18-9-11-25(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,15,18H,9-12,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCIFIQTDYWGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)OC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide](/img/structure/B4700052.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B4700060.png)
![N-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4700068.png)


![4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)
![2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4700091.png)


![4-(4-ethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4700111.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4700115.png)
![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4700127.png)
![methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4700137.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4700143.png)
